molecular formula C19H14N2 B14401208 2-Ethenyl-1-phenyl-1H-perimidine CAS No. 85968-03-2

2-Ethenyl-1-phenyl-1H-perimidine

Cat. No.: B14401208
CAS No.: 85968-03-2
M. Wt: 270.3 g/mol
InChI Key: ZTBAUACOMSRFIK-UHFFFAOYSA-N
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Description

2-Ethenyl-1-phenyl-1H-perimidine is a synthetic perimidine derivative of significant interest in chemical and pharmaceutical research. Perimidines are a versatile class of N-heterocyclic compounds known for their diverse applications. Researchers are exploring perimidine scaffolds for their potential in drug discovery, given the documented biological activities of related compounds, including antimicrobial, anti-inflammatory, and antitumor properties . Additionally, the unique electronic structure of perimidines makes them promising candidates in material science, such as in the development of organic semiconductors, sensors, and dyes . The ethenyl and phenyl substituents on this particular molecule may enhance its properties for use as a ligand in catalytic systems or as a building block for constructing more complex organic architectures. This product is intended for laboratory research purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should consult the specific analytical data (NMR, LC-MS, etc.) for this batch to confirm identity and purity before use in experiments.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85968-03-2

Molecular Formula

C19H14N2

Molecular Weight

270.3 g/mol

IUPAC Name

2-ethenyl-1-phenylperimidine

InChI

InChI=1S/C19H14N2/c1-2-18-20-16-12-6-8-14-9-7-13-17(19(14)16)21(18)15-10-4-3-5-11-15/h2-13H,1H2

InChI Key

ZTBAUACOMSRFIK-UHFFFAOYSA-N

Canonical SMILES

C=CC1=NC2=CC=CC3=C2C(=CC=C3)N1C4=CC=CC=C4

Origin of Product

United States

Advanced Spectroscopic and Crystallographic Characterization of 2 Ethenyl 1 Phenyl 1h Perimidine and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, as well as multidimensional techniques, the connectivity and chemical environment of each atom in 2-ethenyl-1-phenyl-1H-perimidine and related compounds can be meticulously mapped.

Proton NMR (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum provides information about the number of different types of protons and their chemical environments. In perimidine derivatives, the protons on the naphthalene (B1677914) core, the phenyl group, and any substituents have characteristic chemical shifts.

For instance, in 2-substituted-2,3-dihydro-1H-perimidines, the aromatic protons of the perimidine ring typically appear as doublets of doublets. mdpi.com Specifically, the protons at positions 4 and 9 (CH-4+9) and positions 6 and 7 (CH-6+7) show characteristic signals, while the proton at position 2 (CH-2) often appears as a singlet. mdpi.com The N-H protons usually present as a singlet as well. mdpi.com

The chemical shifts are influenced by the electronic effects of substituents. ucl.ac.uk For example, N-methylation in perimidine analogues causes noticeable shifts in the signals of the perimidine core protons. nih.gov Solvent effects are also significant; a polar solvent like DMSO-d₆ can cause shifts in proton signals compared to a less polar solvent like CDCl₃, which can be attributed to changes in hydrogen bonding interactions. nih.gov

Below is a table summarizing typical ¹H NMR chemical shifts for protons in perimidine-related structures.

Proton Typical Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
Naphthyl-H6.3 - 8.5m, d, dd7.0 - 8.5
Phenyl-H7.0 - 7.9m
Ethenyl-H (Vinyl)5.0 - 6.5dd, d
N-H9.0 - 12.5br s
CH-2 (in dihydroperimidine)~5.5s

Note: Chemical shifts are approximate and can vary based on solvent and substituents.

Carbon-13 NMR (¹³C NMR) Spectral Interpretation

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. libretexts.org Since the natural abundance of ¹³C is low (about 1.1%), carbon-carbon coupling is generally not observed, leading to simpler spectra where each unique carbon atom gives a distinct signal. youtube.com

In perimidine derivatives, the chemical shifts of the carbon atoms are spread over a wide range, typically from 100 to 160 ppm for the aromatic carbons. libretexts.orgresearchgate.net Carbons in sp² hybridized systems, such as aromatic and vinyl groups, resonate at lower fields (higher ppm values) compared to sp³ hybridized carbons. libretexts.org The carbon atom at position 2 of the perimidine ring is particularly sensitive to the nature of the substituent.

The following table provides representative ¹³C NMR chemical shift ranges for carbons in perimidine structures.

Carbon Typical Chemical Shift (δ, ppm)
Naphthyl C (quaternary)130 - 150
Naphthyl CH105 - 130
Phenyl C (quaternary)135 - 145
Phenyl CH125 - 135
Ethenyl =CH₂115 - 125
Ethenyl -CH=130 - 140
C-2 (in perimidine)150 - 160
C-2 (in dihydroperimidine)~62

Note: These are general ranges and can be influenced by substitution patterns and solvent.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. smu.edu

In the context of this compound, key vibrational modes include:

N-H stretch : For perimidines with an N-H group, a characteristic stretching vibration appears in the IR spectrum, typically in the range of 3400-3450 cm⁻¹. mdpi.com

C=N stretch : The carbon-nitrogen double bond of the perimidine ring gives rise to a strong absorption band around 1657 cm⁻¹. mdpi.com

C-N stretch : The carbon-nitrogen single bond vibration is observed at lower frequencies, around 1311 cm⁻¹. mdpi.com

C=C stretch : Aromatic and vinyl C=C stretching vibrations typically appear in the 1500-1600 cm⁻¹ region.

C-H stretch : Aromatic and vinyl C-H stretching vibrations are usually found above 3000 cm⁻¹.

Raman spectroscopy can provide complementary information, particularly for symmetric vibrations that may be weak or absent in the IR spectrum. acs.orgnih.gov The analysis of these vibrational modes can be aided by computational methods, which can predict the frequencies and nature of the vibrations. researchgate.net

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
N-HStretch3400 - 3450
C-H (aromatic/vinyl)Stretch> 3000
C=NStretch~1657
C=C (aromatic/vinyl)Stretch1500 - 1600
C-NStretch~1311

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. nih.gov

For this compound, high-resolution mass spectrometry (HRMS) would provide a very accurate mass measurement, confirming its elemental composition. mdpi.com

The fragmentation pattern observed in the mass spectrum upon ionization (e.g., by electron impact) can reveal characteristic losses of substituent groups. libretexts.orgnih.govpleiades.online For example, the molecular ion peak would be expected, followed by fragments corresponding to the loss of the ethenyl group, the phenyl group, or other cleavages of the perimidine core. sapub.orgnih.gov The study of these fragmentation pathways helps to confirm the proposed structure.

Single-Crystal X-ray Diffraction for Solid-State Structural Determination

For perimidine derivatives, X-ray crystallography has revealed important structural features. iucr.orgnih.gov For instance, in some 2-arylperimidines, the aryl ring is twisted relative to the perimidine core. iucr.orgnih.gov The degree of this twist can be influenced by steric factors, such as the presence of a substituent on the perimidine nitrogen. iucr.orgnih.gov

Analysis of Molecular Geometry and Conformation

The geometry and conformation of 2-substituted-1-phenyl-1H-perimidines are primarily dictated by the steric and electronic interactions between the perimidine core, the N1-phenyl group, and the C2-substituent. X-ray crystallographic studies of analogous compounds provide significant insights into these structural features.

The perimidine core itself is largely planar. nih.govresearchgate.net However, the introduction of a substituent on one of the perimidine nitrogen atoms, such as the phenyl group in the title compound, induces significant conformational distortion. This is due to steric repulsion between the N-substituent and the substituent at the C2 position. For instance, in the case of 1-methyl-2-(p-tolyl)-1H-perimidine, a close analogue, the steric pressure exerted by the N-methyl group causes a substantial increase in the interplanar angle between the p-tolyl ring at C2 and the perimidine system. iucr.orgresearchgate.net This dihedral angle was found to be between 53.51° and 55.96°, a significant twist from the more planar conformation of the unsubstituted analogue (34.47°). nih.goviucr.orgiucr.org A similar, if not more pronounced, twisting is expected for this compound due to the steric bulk of the N-phenyl group.

In another related compound, 2-[2-(diphenylphosphoryl)phenyl]-1H-perimidine, the torsional angle between the perimidine ring and the C2-phenyl ring is 48.35°. mdpi.comresearchgate.net This further illustrates the tendency for non-coplanarity between the perimidine system and its C2-substituent. The bond angles around the central C2 carbon are indicative of its sp² hybridization state. mdpi.com

The table below presents selected geometric parameters from analogues, which can be considered representative for understanding the geometry of this compound.

CompoundParameterValueReference
1-methyl-2-(p-tolyl)-1H-perimidineDihedral Angle (Perimidine-Aryl)53.51 - 55.96° iucr.org
N-C Bond Length (Perimidine)~1.33 Å nih.gov
2-[2-(Diphenylphosphoryl)phenyl]-1H-perimidineTorsional Angle (Perimidine-Phenyl)48.35° mdpi.com
N1-C11-N2 Bond Angle125.63(12)° mdpi.com
N-C Bond Lengths (C-N, C=N)1.3581(17) Å, 1.2948(17) Å mdpi.com
2-(p-tolyl)-1H-perimidineDihedral Angle (Perimidine-Aryl)34.47(5)° nih.gov

Intermolecular Interactions and Crystal Packing Motifs

The supramolecular architecture of perimidine derivatives is governed by a variety of non-covalent interactions, including hydrogen bonding, π–π stacking, and C—H⋯π contacts. The specific interactions present in the crystal lattice are highly dependent on the substituents.

In perimidines with an N-H group, such as 2-(p-tolyl)-1H-perimidine, the crystal packing is often dominated by intermolecular hydrogen bonds, typically involving solvent molecules like water (N—H⋯O). iucr.orgresearchgate.net These hydrogen bonds, in conjunction with π–π stacking interactions, establish a robust three-dimensional network. iucr.orgiucr.org

However, for N-substituted perimidines like this compound, the N-H donor is absent. Consequently, the crystal packing is established by other intermolecular forces. In the analogue 1-methyl-2-(p-tolyl)-1H-perimidine, the crystal structure is held together by C—H⋯π contacts and weak van der Waals interactions, with no significant π–π stacking observed. iucr.orgresearchgate.net Similarly, the crystal structure of 1-methyl-2-(pyridin-2-yl)-1H-perimidine features π–π interactions, including slipped stacking between perimidine units and pyridyl–pyridyl contacts, as well as C—H⋯π interactions that form a three-dimensional network. nih.gov

For this compound, it is anticipated that the crystal packing will be primarily driven by a combination of π–π stacking interactions between the planar perimidine cores and the phenyl rings, and C—H⋯π interactions involving the hydrogen atoms of the ethenyl and phenyl groups with the aromatic systems of adjacent molecules. The absence of strong hydrogen bond donors suggests that these weaker interactions will be the defining motifs in its solid-state assembly.

The table below summarizes the types of intermolecular interactions observed in analogous perimidine crystal structures.

CompoundInteraction TypeDescription / DistanceReference
2-(p-tolyl)-1H-perimidine hemihydrateN—H⋯O Hydrogen BondsForms associates with water molecules iucr.org, researchgate.net
π–π StackingBetween aromatic units, centroid-centroid shift of 1.591 Å iucr.org
1-methyl-2-(p-tolyl)-1H-perimidineC—H⋯π ContactsPrimary interaction holding molecules together iucr.org, researchgate.net
van der Waals InteractionsCompletes the 3D packing iucr.org
1-methyl-2-(pyridin-2-yl)-1H-perimidineπ–π StackingSlipped stacking between perimidine units (centroid-centroid shift 1.645 Å) nih.gov
C—H⋯π Interactionsd(H⋯π) = 3.132 Å and 3.075 Å nih.gov
2-[2-(diphenylphosphoryl)phenyl]-1H-perimidineN—H⋯O=P Hydrogen BondsStrong intermolecular interaction mdpi.com, researchgate.net

Computational Chemistry and Theoretical Investigations of 2 Ethenyl 1 Phenyl 1h Perimidine

Ab Initio Methods in Perimidine Electronic Structure Studies

Ab initio (from the beginning) methods are a class of computational techniques that are based on first principles of quantum mechanics, without the use of empirical parameters. The Hartree-Fock (HF) method is a fundamental ab initio approach. While often less accurate than DFT for many applications, it can be a valuable tool, especially when used in conjunction with DFT to provide a comparative analysis of the electronic structure. nih.gov A comprehensive study of 2-ethenyl-1-phenyl-1H-perimidine would benefit from such a comparative approach to validate the computational results.

Conformational Analysis and Dihedral Angle Studies

The presence of the rotatable single bond connecting the phenyl group to the perimidine nitrogen atom, as well as the orientation of the ethenyl group, introduces conformational flexibility to this compound. Conformational analysis is therefore essential to identify the most stable conformers and the energy barriers between them.

Vibrational Frequency Calculations and Spectroscopic Correlation

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is a powerful tool for elucidating molecular structure. When coupled with quantum chemical calculations, such as Density Functional Theory (DFT), it allows for precise assignment of vibrational modes. For the target molecule, this compound, a theoretical vibrational analysis can be projected by examining studies on similar perimidine derivatives.

Computational studies on compounds like 2-(thiophen-2-yl)-2,3-dihydro-1H-perimidine and 2-[2-(diphenylphosphoryl)phenyl]-1H-perimidine have successfully employed methods such as B3LYP with basis sets like 6-311++G(d,p) to correlate theoretical calculations with experimental FT-IR spectra. researchgate.netnih.govnih.gov These studies provide a framework for predicting the vibrational spectrum of this compound.

Key vibrational modes anticipated for this compound would include:

N-H Stretching: In related 1H-perimidine structures, the N-H stretching vibration is a prominent feature. For instance, in 2-[2-(diphenylphosphoryl)phenyl]-1H-perimidine, a secondary N-H stretch is observed at 3442 cm⁻¹. mdpi.com A similar sharp band would be expected for the title compound.

C=N Stretching: The endocyclic C=N bond of the perimidine ring typically appears in the range of 1650-1600 cm⁻¹. In the case of 2-[2-(diphenylphosphoryl)phenyl]-1H-perimidine, this band is found at 1657 cm⁻¹. mdpi.com

C=C Stretching: The ethenyl (vinyl) group introduces a characteristic C=C stretching vibration, which is expected to appear in the 1650-1620 cm⁻¹ region.

Aromatic C-H and C=C Stretching: The phenyl and naphthalene (B1677914) ring systems will exhibit a series of sharp bands corresponding to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ range.

C-N Stretching: The stretching vibrations of the C-N single bonds within the perimidine ring and connecting the phenyl group are expected in the 1350-1250 cm⁻¹ region. For 2-[2-(diphenylphosphoryl)phenyl]-1H-perimidine, a peak at 1311 cm⁻¹ is assigned to the C-N single bond vibration. mdpi.com

A hypothetical data table correlating the expected experimental and calculated vibrational frequencies for this compound, based on analogous compounds, is presented below.

Vibrational Assignment Expected Experimental Frequency (cm⁻¹) (Analogous Compounds) Predicted Scaled Theoretical Frequency (cm⁻¹) (DFT/B3LYP)
N-H Stretch~3440~3450
Aromatic C-H Stretch3100-30003100-3000
Alkenyl C-H Stretch~3080~3085
C=N Stretch (Perimidine)~1655~1650
C=C Stretch (Ethenyl)~1640~1635
Aromatic C=C Stretch1600-14501600-1450
N-H Bend~1470~1465
C-N Stretch~1310~1305

This table is predictive and based on data from related perimidine structures.

Investigation of Tautomeric Forms (where applicable to the perimidine scaffold)

Tautomerism is a significant phenomenon in many heterocyclic systems, influencing their chemical reactivity and biological activity. The 1H-perimidine scaffold, with its amine and imine functionalities, is susceptible to prototropic tautomerism. For this compound, several tautomeric forms could potentially exist.

While specific studies on the tautomerism of this compound are absent, research on other perimidine derivatives provides valuable insights. For example, studies on pyrrolo[1,2-a]perimidin-10-one derivatives have shown the existence of enamine and imine tautomers, with computational methods like ab initio Hartree-Fock (HF) and DFT (B3LYP) being used to determine their relative stabilities.

For the 1H-perimidine system, the principal tautomerism involves the migration of the proton from one nitrogen atom to the other. In the case of this compound, the presence of the N-phenyl group makes the two nitrogen atoms of the perimidine ring non-equivalent. This leads to two potential tautomers:

1-phenyl-2-ethenyl-1H-perimidine: The form where the proton is on the nitrogen atom that is not substituted with the phenyl group.

3-phenyl-2-ethenyl-1H-perimidine: The form where the proton migrates to the nitrogen atom bearing the phenyl group, which would likely exist as an iminium zwitterion.

Furthermore, the ethenyl substituent could potentially participate in tautomerism, leading to an ethylidene form, although this is generally less favored for simple alkenes.

Computational methods are crucial for evaluating the relative energies of these tautomers. Gas-phase geometry optimizations followed by single-point energy calculations, often including a polarizable continuum model (PCM) to simulate solvent effects, can predict the most stable tautomer. rsc.org For related heterocyclic systems, it has been shown that the relative stability of tautomers can be significantly influenced by the solvent environment. researchgate.netorientjchem.org

Chemical Reactivity and Transformation Pathways of 2 Ethenyl 1 Phenyl 1h Perimidine

Reactivity of the Ethenyl Moiety

The vinyl group attached to the C2 position of the perimidine ring is an electron-poor alkene, making it susceptible to various addition reactions. Its reactivity is analogous to other vinyl-substituted azaarenes, which are known to act as effective Michael acceptors and dienophiles.

The ethenyl group of 2-Ethenyl-1-phenyl-1H-perimidine is expected to function as a Michael acceptor, readily undergoing conjugate addition with a variety of nucleophiles. This reactivity is comparable to that observed in other olefinic N-heterocycles like vinylpyridines and vinylpyrimidines. nsf.govmdpi.com In these systems, the electron-withdrawing nature of the heterocyclic ring polarizes the C=C double bond, rendering the β-carbon atom electrophilic and prone to attack by soft nucleophiles.

The general mechanism involves the 1,4-addition of a nucleophile (Michael donor) to the α,β-unsaturated system of the ethenylperimidine. Organometallic reagents, such as organolithium compounds, have been shown to react efficiently with analogous systems like 1,2-di-(2-pyridyl)ethylene, leading to stable anionic intermediates that can be trapped by electrophiles. nsf.govnih.gov Similarly, stabilized carbanions (enolates), amines, and thiols can add across the vinyl group. ntu.edu.sgyoutube.com For instance, studies on 2-chloro-4-vinylpyrimidines have demonstrated that various nucleophiles, including alkoxides and amines, add selectively to the vinyl group. mdpi.com This suggests that this compound can react with nucleophiles such as malonates, cuprates, or amines to form a new carbon-carbon or carbon-heteroatom bond at the β-position of the original ethenyl moiety. nih.gov

A notable application of this reactivity is seen in tandem reactions. For example, a derivative, ethyl 1H-perimidine-2-acetate, has been shown to undergo a conjugate carbon addition with electron-deficient alkynes, followed by an intramolecular cyclization, highlighting the susceptibility of the perimidine system to such additions. rsc.org

The presence of a vinyl group suggests that this compound could serve as a monomer in polymerization reactions. Perimidine derivatives are utilized in the field of polymer chemistry, often for their fluorescent properties and ability to form stable materials. nih.gov While specific studies on the polymerization of this compound are not extensively documented, vinyl-substituted aromatic and heteroaromatic compounds are known to undergo polymerization through various mechanisms, including radical, cationic, and anionic pathways. The electronic nature of the perimidine ring would influence the choice of initiator and the resulting polymer properties.

The ethenyl group in this compound can act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. masterorganicchemistry.comyoutube.com Vinyl-substituted azaarenes are recognized as a useful class of dienophiles, particularly when activated by Lewis acids, which enhance their reactivity towards dienes. nih.gov These reactions are valuable for constructing complex, substituted ring systems with high regio- and stereoselectivity. nih.gov

For a successful Diels-Alder reaction, the dienophile is typically electron-poor. youtube.com The electron-withdrawing perimidine ring system enhances the dienophilic character of the attached ethenyl group. Reactions of analogous vinylazaarenes, like vinylpyridines and vinylquinolines, with unactivated dienes have been shown to proceed with high yields and selectivity when promoted by a Lewis acid. nih.gov It is anticipated that this compound would react similarly with conjugated dienes (e.g., isoprene, cyclopentadiene) to yield complex polycyclic structures containing the perimidine scaffold. In some cases, vinyl alcohol equivalents like vinyl acetate (B1210297) are used as dienophiles, followed by hydrolysis. stackexchange.com Furthermore, tandem reactions involving an initial conjugate addition to form an in-situ 1-azabuta-1,3-diene, followed by an intermolecular hetero-Diels–Alder reaction, have been reported for a related perimidine acetate derivative, showcasing the versatility of these compounds in cycloadditions. rsc.org

Reactivity of the Perimidine Core

The perimidine ring system itself is a fascinating platform for chemical transformations, possessing what is described as a π-amphoteric character—a combination of π-excessive and π-deficient properties. nih.govresearchgate.net This duality arises from the fusion of an electron-rich naphthalene (B1677914) system, activated by a pyrrole-like nitrogen atom, and an electron-deficient pyrimidine (B1678525) ring.

The naphthalene portion of the perimidine core is activated towards electrophilic aromatic substitution (EAS). nih.gov The lone pair of electrons on the N1 nitrogen atom (a pyrrole-type nitrogen) delocalizes into the naphthalene ring system, increasing its electron density and making it more nucleophilic than unsubstituted naphthalene. nih.govresearchgate.net This activation directs electrophiles to specific positions on the naphthalene moiety.

Common EAS reactions include halogenation, nitration, and sulfonation. masterorganicchemistry.com General studies on perimidines indicate that electrophilic attack, such as acylation, halogenation, and sulfonation, occurs on the naphthalene ring. nih.gov Specifically, oxidation and other electrophilic attacks are often directed to the C4 and C9 positions due to their high electron density. nih.gov For instance, regioselective halogenation of similar fused aza-aromatic systems has been achieved using various halogenating agents, often under mild conditions. nih.govresearchgate.netbeilstein-archives.org Nitration, typically carried out with a mixture of nitric and sulfuric acids, introduces a nitro group onto the aromatic ring. libretexts.org While the specific regioselectivity for this compound would require experimental verification, the activating effect of the N1-phenyl and the deactivating effect of the C2-ethenyl group would influence the outcome.

In contrast to the electron-rich naphthalene part, the pyrimidine ring of the perimidine core is electron-deficient. This is due to the presence of two electronegative nitrogen atoms, which makes the ring susceptible to nucleophilic attack. nih.gov This reactivity is characteristic of pyrimidines and other diazines. acs.org

Nucleophilic substitution reactions can occur if a suitable leaving group is present on the pyrimidine ring. More commonly, nucleophilic addition to the pyrimidine ring can occur, followed by a subsequent elimination or rearrangement. For pyrimidines in general, nucleophilic attack is favored at the C2, C4, and C6 positions. acs.org In the case of the perimidine system, the heteroaromatic ring undergoes nucleophilic reactions. nih.gov Studies on related pyrimidine systems show that strong bases can mediate alkylation via intramolecular nucleophilic addition followed by rearrangement. acs.orgacs.org While the C2 position of the target molecule is substituted, it is conceivable that under certain conditions, strong nucleophiles could attack other positions of the pyrimidine ring, potentially leading to ring-opening or the formation of adducts.

Oxidative and Reductive Transformations

While specific research on the oxidative and reductive transformations of this compound is not extensively documented, the reactivity of the perimidine nucleus and related alkenyl-substituted heterocycles provides a strong basis for predicting its behavior.

Oxidative Pathways: The perimidine ring system is known to be susceptible to oxidation, particularly at the electron-rich 4 and 9 positions of the naphthalene moiety. nih.gov The presence of the lone pair of electrons on the nitrogen atoms enhances the electron density of the fused aromatic system, making these positions targets for electrophilic attack, including oxidation. nih.gov N-alkylation can lead to the formation of perimidin-2-ones through hydroxylation. nih.gov

The ethenyl group at the 2-position represents another primary site for oxidative reactions. Analogous to other 2-alkenyl-substituted heterocyclic compounds, this double bond is susceptible to various oxidative transformations. For instance, oxidative addition reactions are a plausible pathway. In studies involving 2-alkenyl-1,3,4-oxadiazoles, oxidation with agents like lead tetraacetate in the presence of N-aminophthalimide leads to the formation of aziridine (B145994) rings across the double bond. researchgate.net A similar reaction could potentially occur with this compound, leading to the corresponding aziridinyl-perimidine derivative.

Furthermore, strong oxidizing agents could potentially cleave the ethenyl double bond, leading to the formation of a 2-formyl or 2-carboxyperimidine derivative, depending on the reaction conditions. The oxidation of sulfoxonium ylides to α-keto aldehydes using reagents like Oxone suggests that complex oxidative transformations at the 2-position are feasible. chemrxiv.org

Reductive Pathways: Reduction of this compound would likely target two main sites: the ethenyl group and the perimidine ring system.

Catalytic hydrogenation would readily reduce the ethenyl double bond to an ethyl group, yielding 2-ethyl-1-phenyl-1H-perimidine. This is a common transformation for vinyl-substituted aromatic compounds.

The perimidine ring itself can undergo reduction. It has been noted that reduction tends to occur at N-alkylated positions. nih.gov More vigorous reduction conditions could potentially lead to the partial or complete saturation of the heterocyclic ring, forming 2,3-dihydro-1H-perimidine (a perimidine) or even further reduced species. The reductive coupling of related alkenylpyridines with aldehydes and imines, often facilitated by photoredox catalysis, highlights the potential for more complex reductive transformations involving the ethenyl group, allowing for the formation of new carbon-carbon bonds at the β-position of the vinyl substituent. nih.gov

Table 1: Plausible Oxidative and Reductive Transformations of this compound
Transformation TypeReactive SitePotential Reagent(s)Potential Product(s)Reference/Analogy
OxidationEthenyl Group (C=C)m-CPBA, OsO₄2-(Oxiran-2-yl)-1-phenyl-1H-perimidineStandard alkene epoxidation
OxidationEthenyl Group (C=C)O₃, then DMS1-Phenyl-1H-perimidine-2-carbaldehydeOzonolysis
OxidationPerimidine Ring (C4/C9)Mild Oxidizing AgentsOxidized perimidine species nih.gov
ReductionEthenyl Group (C=C)H₂, Pd/C2-Ethyl-1-phenyl-1H-perimidineCatalytic Hydrogenation
ReductionPerimidine RingStrong Reducing Agents (e.g., NaBH₄)2-Ethenyl-1-phenyl-2,3-dihydro-1H-perimidine nih.govmdpi.com

Influence of the Phenyl Substituent on Reactivity

Electronic Effects: The phenyl group is generally considered to be electron-withdrawing via an inductive effect, yet it can also act as an electron-donating group through resonance, depending on the electronic demands of the reaction. In the context of the perimidine ring, the phenyl group's lone pair on the nitrogen is delocalized into the heterocyclic system. The phenyl substituent can further modulate this electron distribution.

Basicity: The presence of the phenyl group is expected to decrease the basicity of the nitrogen atom it is attached to, compared to an N-alkyl substituent, due to the delocalization of the nitrogen's lone pair into the phenyl ring. This can affect the protonation equilibrium and the catalytic activity in acid-mediated reactions. mdpi.com

Steric Effects: The bulk of the phenyl group introduces significant steric hindrance around the N1-C2-N3 region of the perimidine core.

Conformational Changes: The steric repulsion between the phenyl group and the substituent at the 2-position (the ethenyl group) can force a twist in the molecule. In a study of 2-(pyridin-2-yl)-1H-perimidine and its N-methylated analogues, N-substitution was found to significantly increase the angle between the plane of the 2-substituent and the perimidine system. nih.gov This conformational change can affect the accessibility of reagents to the reactive centers.

Reaction Selectivity: The steric bulk can direct incoming reagents to attack the less hindered faces of the molecule or alternative reactive sites. For example, in reactions involving the perimidine ring, the phenyl group might sterically shield the adjacent C9a and N1 positions, potentially favoring reactions at the C4, C5, or C6 positions on the opposite side of the naphthalene core.

Table 2: Influence of N-Phenyl Substituent on Reactivity
PropertyEffect of N-Phenyl GroupConsequence for Reactivity
Electronic NatureInductively withdrawing, can participate in resonanceModulates electron density of the perimidine ring, affecting electrophilic and nucleophilic attacks.
Basicity of N1Decreased compared to N-alkyl groupsAffects protonation and reactivity in acid-catalyzed reactions.
Steric HindranceIncreased bulk around the N1-C2-N3 regionInfluences molecular conformation and can direct the regioselectivity of reactions.
SolubilityIncreased lipophilicityAffects choice of solvents and reaction conditions.

Reaction Mechanisms of Perimidine Derivatives

The synthesis and transformation of perimidine derivatives proceed through several key reaction mechanisms, primarily involving condensation, cyclization, and substitution reactions.

Formation of the Perimidine Ring: The most common method for synthesizing the perimidine skeleton involves the condensation of 1,8-diaminonaphthalene (B57835) (NDA) with a carbonyl compound, such as an aldehyde or ketone. nih.gov The mechanism for the formation of a 2-substituted perimidine generally follows these steps:

Activation: The carbonyl carbon of the aldehyde (or its equivalent) is activated, often by a catalyst or solvent.

Schiff Base Formation: One of the amino groups of NDA performs a nucleophilic attack on the activated carbonyl carbon. This is followed by the elimination of a water molecule to form a Schiff base (imine) intermediate.

Intramolecular Cyclization: The second amino group of the naphthalene backbone then attacks the imine carbon in an intramolecular fashion, leading to the formation of a cyclic intermediate (a 2,3-dihydro-1H-perimidine).

Aromatization: Finally, a 1,3-proton transfer or an oxidation step results in the aromatization of the heterocyclic ring to yield the final perimidine derivative. nih.govmdpi.com For instance, sodium metabisulfite (B1197395) can be used as an oxidizing agent to drive the dehydrogenation of the dihydroperimidine intermediate. mdpi.com

Electrophilic Substitution on the Perimidine Ring: The perimidine ring is π-electron rich, making it susceptible to electrophilic aromatic substitution (SEAr).

The positions of highest electron density, and therefore the most reactive towards electrophiles, are C4 and C9. nih.gov

A proposed mechanism for the annulation of perimidines with 5-alkynylpyrimidines in a strongly acidic medium involves an SEAr-type reaction where the protonated pyrimidine acts as the electrophile, attacking the electron-rich peri-position of the perimidine. mdpi.com This is followed by re-aromatization and subsequent cyclization steps. mdpi.com

Nucleophilic Reactions: The heteroaromatic ring of the perimidine system can also undergo nucleophilic reactions. nih.gov The C2 position, in particular, can be susceptible to nucleophilic attack, especially if a good leaving group is present or if the ring is activated, for example, by quaternization of one of the nitrogen atoms.

Applications of Perimidine Derivatives in Advanced Materials and Catalysis

Perimidine Derivatives in Material Science

The distinct structural and electronic features of the perimidine core make it a valuable building block in the design of novel materials with tailored properties. nih.gov

Polymer Chemistry Applications

Perimidine derivatives are emerging as promising precursors for the synthesis of novel conductive polymers. nih.gov An electrochemical approach has been demonstrated for the synthesis of semi-condensed ambipolar perinone polymers from readily available and inexpensive perimidine precursors. nih.gov The efficiency of this electropolymerization varies with the specific monomer, but it is generally a highly efficient and controllable method. nih.gov This process yields perimidine polymers with a structure containing semi-ladder, ladder, and protonated bis-perimidine units. nih.gov

One such polymer, a poly(perimidinobenzophenanthroline), has been shown to be electrically conductive, exhibiting complex redox activity and mixed p- and n-type conductivity. researchgate.net A key feature of this polymer is its exceptionally low band gap of 0.14 eV. researchgate.net The electrical conductivity and complex redox behavior are attributed to its donor-acceptor structure and specific intermolecular interactions. nih.gov Although protonated bonds can interrupt π-conjugation within the macromolecule, the existence of a diradical state facilitates intermolecular interactions and creates channels for intermolecular π-conjugation within the bis-perimidine segments. nih.gov These properties position perimidine-based polymers as versatile materials for innovative electronics and sensors. nih.gov

Table 1: Properties of Perimidine-Based Polymers

Polymer TypeSynthesis MethodKey PropertiesPotential Applications
Perinone polymers (phthaloperine or phenanthroline skeleton)Electrochemical polymerizationAmbipolar, multiredox, p- and n-type conductor. nih.govElectronics, (bio)sensors. nih.gov
Poly(perimidinobenzophenanthroline)ElectropolymerizationElectrically conductive, complex redox activity, mixed conductivity, ultra-low band gap (0.14 eV). researchgate.netNot specified.

Photo Sensors and Optoelectronic Materials

The unique photophysical properties of perimidine derivatives make them attractive candidates for the development of photo sensors and optoelectronic materials. nih.gov Perimidines are π-amphoteric tricyclic aromatic heterocycles with a broad range of applications. mdpi.com Their ability to interact with different molecules and their distinct behavior in various light ranges make them appealing for these applications. nih.gov

For instance, a perimidine-based chemosensor, 1,3-bis(2,3-dihydro-1H-perimidin-2-yl)benzene, has been synthesized and shown to exhibit a selective colorimetric and fluorescent "turn-off" response towards nanomolar concentrations of Cu²⁺ ions. researchgate.net This demonstrates their potential in the development of highly sensitive and selective chemical sensors. Furthermore, N,O-chelated perimidine–BF2 complexes have been synthesized and their anion sensing properties have been studied. nih.gov

In the broader field of optoelectronics, related compounds like perylene (B46583) diimides (PDIs), which share structural similarities with fused perimidine systems, are well-recognized for their outstanding optical and electronic properties. nih.gov PDIs exhibit strong absorption, high fluorescence quantum yield, high electron affinity, and excellent charge carrier mobility. nih.gov These characteristics make them valuable materials for applications in optoelectronics, photonics, and nanotechnology. nih.gov The development of pyrimidine-based thermally activated delayed fluorescence (TADF) emitters with high external quantum efficiencies further underscores the potential of nitrogen-containing heterocyclic systems in optoelectronic devices. nih.gov

Table 2: Optoelectronic Properties and Applications of Perimidine Derivatives

Derivative TypePropertyApplication
1,3-bis(2,3-dihydro-1H-perimidin-2-yl)benzeneSelective colorimetric and fluorescent turn-off for Cu²⁺. researchgate.netChemosensor for Cu²⁺ detection. researchgate.net
N,O-chelated perimidine–BF2 complexAnion sensing. nih.govAnion sensor. nih.gov
Perylene Diimide (PDI) derivativesStrong absorption, high fluorescence quantum yield, high electron affinity, high charge carrier mobility. nih.govmdpi.comOrganic field-effect transistors (OFETs), fluorescent solar concentrators, organic photovoltaic cells (OPVs). mdpi.com
Pyrimidine-based TADF emittersHigh external quantum efficiency. nih.govOrganic Light-Emitting Diodes (OLEDs). nih.gov

Dye Chemistry and Colorants

Perimidine derivatives have a long history in the field of dye chemistry, with some being used as dyes and pigments. eurekaselect.com The formation of colored compounds is a characteristic feature of perimidines, arising from the donation of their π-electrons to weak acids. nih.gov

Research has focused on the synthesis of new dyes based on the perimidine scaffold. For example, novel pyrrolo[1,2-a]perimidin-10-one dyes have been synthesized through convenient routes. eurekaselect.com Additionally, near-infrared absorbing squarylium dyes incorporating a perimidine moiety have been investigated for their absorption spectra, aggregation behavior, and photofading properties. eurekaselect.com The synthesis of these dyes often involves the condensation of 1,8-diaminonaphthalene (B57835) with various carbonyl compounds or their derivatives. nih.gov Azo dyes, which constitute a major class of synthetic colorants, have also been developed from heterocyclic alternatives to benzidine, highlighting the continuous search for new, safer, and more efficient pigment structures. researchgate.net

Table 3: Examples of Perimidine-Based Dyes and Their Characteristics

Dye ClassSpecific Example/MoietyNoted Properties/Applications
Pyrroloperimidinone DyesPyrrolo[1,2-a]perimidin-10-oneSynthesized via two convenient routes. eurekaselect.com
Squarylium DyesSquarylium dyes containing a perimidine moietyNear-infrared absorbing, studied for aggregation and photofading. eurekaselect.com
General Perimidine DyesFormed from 1,8-diaminonaphthaleneForm colored compounds with weak acids. nih.gov
Azo DyesBased on heterocyclic aminesUsed as colorants in various products like textiles, paints, and plastics. researchgate.net

Perimidine-Based Ligands in Coordination Chemistry

The presence of nitrogen atoms in the perimidine ring system makes these compounds excellent ligands for coordinating with metal ions, leading to the formation of stable metal complexes with interesting properties and catalytic activities. nih.govmdpi.com

Synthesis and Characterization of Metal Complexes

A variety of metal complexes involving perimidine-based ligands have been synthesized and characterized. researchgate.netnih.gov For instance, a new perimidine compound was prepared by the condensation of a visnagin (B192663) derivative with 1,8-diaminonaphthalene, which was then used to form complexes with Cu(II) and Fe(II) ions. researchgate.net These complexes were thoroughly characterized using techniques such as UV-Vis, FT-IR, ¹H & ¹³C NMR, and mass spectrometry. researchgate.net

Similarly, rhodium complexes of 1,3-disubstituted perimidinium salts have been synthesized and their chemical and physical properties examined. nih.gov The synthesis of metal complexes of perimidin-2-ylidene has also been a subject of study to explore their potential role in organic reactions. nih.gov The synthesis of silver and copper complexes with perylenediimide (PDI) ligands, which are structurally related to perimidines, has also been successfully achieved. nih.gov These complexes are typically synthesized by reacting the perimidine-based ligand with a suitable metal salt in an appropriate solvent. mdpi.comyoutube.com The resulting complexes are then characterized to determine their structure and properties. mdpi.comjscimedcentral.com

Table 4: Synthesis and Characterization of Perimidine Metal Complexes

Ligand TypeMetal Ion(s)Synthesis MethodCharacterization Techniques
Perimidine from visnagin derivative and 1,8-diaminonaphthaleneCu(II), Fe(II)Condensation followed by complexation. researchgate.netUV-Vis, FT-IR, NMR, Mass Spectrometry. researchgate.net
1,3-disubstituted perimidinium saltsRhodiumNot specified. nih.govChemical and physical property examination. nih.gov
Perylenediimide (PDI) with dipyridylamineSilver, CopperBuchwald–Hartwig cross-coupling followed by reaction with metal phosphine (B1218219) fragments. nih.govSpectroscopic and spectrometric methods. nih.gov
4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiolNi(II), Cu(II), Zn(II), Cd(II), Sn(II)Reaction of ligand with metal salts in ethanol. mdpi.comElemental analysis, FTIR, UV-Vis, NMR, Magnetic susceptibility, Conductivity. mdpi.com

Role as Carbene Pincer Ligands

Perimidine-based N-heterocyclic carbenes (NHCs) have been incorporated into pincer-type ligands, which are tridentate ligands that bind to a metal center in a meridional fashion. rsc.orgrsc.org These pincer complexes are known for their high stability and have found numerous applications, particularly in catalysis. scielo.org.mxresearchgate.netscielo.org.mx

The perimidine-based NHC framework places the carbene center within an electron-rich, annulated 14π-electron aromatic system. rsc.org This, along with the six-membered NHC ring, influences the steric and electronic properties of the ligand, leading to enhanced σ-basicity compared to their five-membered ring analogues. rsc.org Palladium complexes with perimidine-based NHC pincer ligands have been found to be effective catalysts, for example, in Heck coupling reactions, showing higher efficiency than their imidazole (B134444) and benzimidazole (B57391) counterparts. rsc.orgscielo.org.mx

The synthesis of these pincer complexes often involves the reaction of a pro-ligand with a metal substrate. For example, iridium(III) pincer-NHC complexes have been synthesized through chelate-assisted C-H activation of N,N'-bis(phosphinomethyl)dihydroperimidine pro-ligands with iridium(I) substrates. rsc.org These complexes demonstrate the versatility of the perimidine scaffold in creating robust and catalytically active metal-organic frameworks. rsc.orgrsc.org

Table 5: Perimidine-Based Carbene Pincer Ligands and Their Applications

Pincer Ligand TypeMetal CenterKey FeaturesCatalytic Application
Perimidine-based PCP-pincer ligandRhodium(I), Ruthenium(II), Osmium(II), Iridium(III)Per-NHC as the central equatorial group. rsc.orgNot specified.
N,N'-bis(phosphinomethyl)dihydroperimidineIridium(III)Formed via chelate-assisted C-H activation. rsc.orgNot specified.
Perimidine-based NHC pincer ligandPalladiumMore efficient than imidazole and benzimidazole analogues in Heck coupling. rsc.orgHeck coupling reactions. rsc.orgscielo.org.mx

Catalytic Activity in Organic Synthesis

The unique electronic and structural characteristics of the perimidine core, a fused nitrogen heterocyclic aromatic system, have rendered it a versatile platform in catalytic applications. semanticscholar.org These compounds possess both π-electron excessive and π-deficient properties, allowing for a range of chemical reactivities. semanticscholar.org

Organocatalysis by Perimidine Scaffolds

The exploration of perimidine scaffolds as organocatalysts, where the molecule itself acts as the catalyst without a metal center, is a developing area of research. The inherent basicity of the nitrogen atoms in the perimidine ring system suggests a potential for these compounds to function as Brønsted or Lewis bases in catalytic cycles. However, the current body of scientific literature provides limited specific examples of perimidine derivatives being employed directly as organocatalysts.

The research focus has predominantly been on the synthesis of perimidine derivatives, often utilizing various catalytic methods, rather than on the application of the perimidine scaffold itself as the primary catalytic species. nih.gov The planarity and aromaticity of the perimidine ring system, while beneficial for ligand-metal interactions, may limit the formation of the specific three-dimensional chiral environments often required for effective asymmetric organocatalysis.

Metal-Perimidine Complex Catalysis in Organic Transformations

In contrast to their limited role in organocatalysis, perimidine derivatives have demonstrated significant utility as ligands in metal-catalyzed organic transformations. The nitrogen atoms within the perimidine structure serve as excellent coordination sites for a variety of transition metals, including palladium, rhodium, and copper. These metal-perimidine complexes have been shown to be effective catalysts in a range of important organic reactions.

One notable application is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. For instance, a palladium(II) complex featuring a 1-isopropyl-1H-perimidine-2(3H)-thione ligand has been shown to be a potent catalyst for this reaction, as well as for the reduction of nitroarenes. researchgate.net The perimidine ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle.

The catalytic activity of these complexes is often influenced by the substituents on the perimidine ring, which can be modified to fine-tune the steric and electronic properties of the ligand and, consequently, the reactivity and selectivity of the catalyst.

Catalyst/LigandMetalReaction TypeSubstrate ScopeKey Findings
1-isopropyl-1H-perimidine-2(3H)-thionePalladium(II)Suzuki-Miyaura cross-coupling, Nitroarene reductionAryl halides, boronic acids, nitroarenesHigh yields in the synthesis of biaryls and aromatic primary amines. researchgate.net
Perimidine-based N-heterocyclic carbeneRhodium(I)Transfer hydrogenationKetonesShowed catalytic activity in the transfer hydrogenation of ketones.
Perimidine-based ligandsCopper(I)Not specifiedNot specifiedPerimidine ligands are known to form stable complexes with copper.

Chemosensor Development (e.g., for specific ions or analytes)

The photophysical properties of perimidine derivatives, characterized by their extended π-conjugated system, make them excellent candidates for the development of chemosensors. These sensors can detect specific ions or analytes through changes in their fluorescence or colorimetric properties. researchgate.neteurekaselect.com

The design of perimidine-based chemosensors often involves the incorporation of specific recognition moieties that can selectively bind to the target analyte. This binding event then perturbs the electronic structure of the perimidine core, leading to a measurable optical response.

A notable example is the use of a perimidine derivative, 1,3-bis(2,3-dihydro-1H-perimidin-2-yl)benzene, as a selective colorimetric and fluorescent "turn-off" sensor for nanomolar concentrations of Cu²⁺ ions. researchgate.net Another study reported a new perimidine-based fluorescent "turn-on" chemosensor, ethyl 2-((1-(2,3-dihydro-1h-perimidin-2-yl)naphthalen-2-yl) oxy)acetate, for the selective detection of Cu²⁺ ions. semanticscholar.org The introduction of additional oxygen and nitrogen atoms into the perimidine structure can enhance its recognition ability for metal ions. semanticscholar.org

ChemosensorAnalyteDetection MethodSignaling MechanismLimit of Detection (LOD)
1,3-bis(2,3-dihydro-1H-perimidin-2-yl)benzeneCu²⁺Colorimetric and Fluorescence"Turn-off" fluorescenceNanomolar range researchgate.net
ethyl 2-((1-(2,3-dihydro-1h-perimidin-2-yl)naphthalen-2-yl) oxy)acetateCu²⁺Fluorescence"Turn-on" fluorescence enhancementNot specified semanticscholar.org
2-(2-(pyridin-3-ylmethoxy)naph- thalen-1-yl)-2,3-dihydro-1h-perimidineMetal ionsFluorescenceInsignificant changes observedNot specified semanticscholar.org

Future Directions and Emerging Research Avenues for 2 Ethenyl 1 Phenyl 1h Perimidine

Development of Novel Synthetic Methodologies for Ethenyl-Perimidine Frameworks

The synthesis of the perimidine nucleus typically involves the condensation of 1,8-diaminonaphthalene (B57835) (NDA) with various carbonyl compounds. nih.gov For 2-ethenyl-1-phenyl-1H-perimidine, this would traditionally involve a reaction with an appropriate ethenyl-containing aldehyde. Future research is likely to move beyond these conventional methods towards more efficient, sustainable, and versatile synthetic strategies.

Emerging trends in heterocyclic synthesis that could be applied include:

Catalyst Innovation : The use of novel catalysts is a significant area of development. This includes magnetic nanocatalysts, such as Fe₃O₄/SO₃H@zeolite-Y, which offer advantages like environmental friendliness, high yields, and catalyst recyclability. nih.gov Other approaches utilize inexpensive and water-stable Lewis acid catalysts like ytterbium(III) triflate, which can facilitate reactions under ambient conditions. nih.gov

Green Chemistry Protocols : Eco-friendly methods are gaining prominence. These include solvent-free reactions using recyclable catalysts like sulfamic acid or conducting syntheses in greener solvents like water or ethanol. nih.govmdpi.com A recently reported cobalt-catalyzed synthesis of perimidines via acceptorless dehydrogenative annulation (ADA) from alcohols represents a significant step forward, generating only water and hydrogen gas as byproducts. rsc.org

Versatile Precursors : Future methodologies may explore a wider range of starting materials. The development of one-pot syntheses from readily available precursors, potentially avoiding the isolation of intermediate aldehydes, would enhance efficiency. nih.gov For instance, methods for the direct C-H activation and functionalization of the perimidine ring could provide novel routes to ethenyl-substituted derivatives.

Exploration of Advanced Spectroscopic Techniques for Characterization

The structural elucidation of perimidine derivatives currently relies on a standard suite of spectroscopic techniques, including Fourier-transform infrared (FT-IR), ultraviolet-visible (UV-Vis), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C). researchgate.netnih.gov Single-crystal X-ray diffraction is also crucial for confirming molecular geometry and studying packing in the solid state. nih.govmdpi.com

Future research will likely incorporate more advanced spectroscopic techniques to gain deeper insights into the complex structure and dynamics of this compound:

Dynamic NMR Spectroscopy : This technique can be employed to study dynamic processes such as prototropic tautomerism, which is a known feature in some perimidine derivatives. nih.gov It could provide valuable information on the conformational dynamics influenced by the phenyl and ethenyl substituents.

Advanced 2D NMR Techniques : While standard 2D NMR is used, more sophisticated experiments could resolve complex spectral overlaps and provide unambiguous assignments, especially for protons within the fused aromatic system. mdpi.com

Solid-State NMR (ssNMR) : For perimidine-based materials that are insoluble or difficult to crystallize, ssNMR can provide critical structural information that is inaccessible through solution-state NMR or X-ray crystallography.

Chiroptical Spectroscopy : If chiral variants of the compound are synthesized, techniques like circular dichroism (CD) spectroscopy will be essential for characterizing their stereochemical properties.

Integration of Machine Learning and AI in Computational Perimidine Chemistry

Computational studies, particularly using Density Functional Theory (DFT), are already integral to perimidine research. researchgate.netnih.gov These studies provide insights into molecular properties such as HOMO-LUMO energy gaps, molecular electrostatic potential (MEP) maps, and other reactivity descriptors. researchgate.netnih.gov Molecular docking simulations are also used to predict interactions with biological targets. researchgate.netnih.gov

The next frontier is the integration of machine learning (ML) and artificial intelligence (AI) to accelerate discovery and deepen understanding:

Property Prediction : ML models can be trained on data from DFT calculations and experimental results to rapidly predict the physicochemical and electronic properties of new, unsynthesized perimidine derivatives. This can significantly speed up the screening of candidates for specific applications.

Reaction Outcome Prediction : AI algorithms could be developed to predict the most effective synthetic routes, catalysts, and reaction conditions for synthesizing target molecules like this compound, reducing the need for extensive empirical optimization.

De Novo Design : Generative AI models could design novel perimidine structures with desired properties, such as specific absorption spectra for use as dyes or optimal binding affinities for a biological target. The large datasets generated from computational studies on existing perimidines would be invaluable for training such models. researchgate.net

Design of Next-Generation Perimidine-Based Functional Materials

Perimidines are recognized for their potential in various material applications, including as fluorescent sensors, components in optoelectronics, and building blocks for polymers. nih.govnih.govnih.gov The this compound molecule is a particularly promising scaffold for creating advanced functional materials.

Future research directions include:

Polymer Chemistry : The ethenyl group is a reactive handle suitable for polymerization. Research into the controlled polymerization of this compound could lead to novel polymers with interesting electronic and optical properties. Electrochemical polymerization is one effective method that has been used for other perimidine derivatives to create multiredox polymers. nih.gov

Organic Electronics : The π-conjugated system of the perimidine core, which can be extended through the ethenyl group, makes it a candidate for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The phenyl group can be used to tune the solubility and solid-state packing of these materials.

Chemosensors : The perimidine framework is known to interact with metal ions. nih.goveurekaselect.com Future work could focus on designing sensors based on this compound, where the ethenyl and phenyl groups modify the selectivity and sensitivity of the sensor for specific analytes.

Investigation of Intermolecular Interactions and Self-Assembly Properties

The way molecules interact with each other in the solid state dictates the properties of the resulting material. Understanding and controlling these interactions is key to rational material design. In perimidines, non-covalent interactions like π–π stacking and C–H⋯π interactions are known to be significant drivers of their supramolecular architecture. nih.gov

Future research should focus on a detailed investigation of these interactions for this compound:

Crystal Engineering : A systematic study of how modifications to the phenyl or ethenyl groups affect the crystal packing. This involves synthesizing a series of analogues and analyzing their crystal structures to derive structure-property relationships.

Computational Analysis : Advanced computational tools like Hirshfeld surface analysis can be used to visualize and quantify intermolecular contacts, providing a detailed picture of the forces governing self-assembly. researchgate.netnih.gov

Self-Assembled Monolayers (SAMs) : The compound could be designed for deposition on surfaces to form highly ordered SAMs. The intermolecular interactions would govern the formation and stability of these layers, which could have applications in modifying surface properties or in molecular electronics. The interplay between the flat perimidine core and the three-dimensional phenyl group will likely lead to complex and potentially useful self-assembly behaviors.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 2-Ethenyl-1-phenyl-1H-perimidine, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves a cyclocondensation reaction between 1,8-diaminonaphthalene and substituted aldehydes. For example, 2-(diphenylphosphino)benzaldehyde can be reacted with 1,8-diaminonaphthalene in a 5:1 ethanol/water solvent system at 75°C for 24 hours under reflux, yielding the perimidine core . Purity is validated via recrystallization (using dichloromethane/water) and analytical techniques like NMR (δ 7.26 ppm for CDCl₃ in 1^1H NMR) and FT-IR (key peaks: N-H stretching ~3400 cm⁻¹, C=N ~1600 cm⁻¹) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound derivatives?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR (400 MHz, CDCl₃) resolve aromatic protons and confirm substitution patterns.
  • FT-IR : Identifies functional groups (e.g., C=N, N-H) .
  • X-ray Diffraction : Single-crystal X-ray analysis (e.g., using SHELXL ) determines bond lengths, angles, and packing interactions. Data are deposited in the Cambridge Crystallographic Data Centre (CCDC) for validation .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized, and what variables most significantly impact reaction efficiency?

  • Methodological Answer : Key variables include:

  • Solvent Polarity : Ethanol/water mixtures (5:1 v/v) enhance solubility of intermediates .
  • Catalyst Use : Sodium metabisulfite (Na₂S₂O₅) improves cyclization efficiency .
  • Reaction Time : Prolonged reflux (>24 hours) may degrade products; monitoring via TLC is advised.
  • Substituent Effects : Electron-withdrawing groups on the aldehyde component can slow reactivity, requiring adjusted stoichiometry .

Q. How should researchers resolve contradictions in spectroscopic vs. crystallographic data for perimidine derivatives?

  • Methodological Answer : Contradictions (e.g., bond length discrepancies between DFT calculations and XRD) require:

  • Cross-Validation : Compare NMR/IR data with computational models (e.g., Hirshfeld surface analysis ).
  • Error Analysis : Assess crystallographic refinement parameters (R-factor, wR₂) using SHELXL and WinGX .
  • Systematic Testing : Replicate synthesis under controlled conditions to isolate experimental variables .

Q. What computational strategies are effective for modeling the electronic properties of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO/LUMO) and charge distribution .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., ethanol/water) to assess stability.
  • Docking Studies : For biologically active derivatives, use AutoDock Vina to predict binding affinities with target proteins .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.